6-Chloro-2-(methylthio)benzo[d]thiazole
Overview
Description
6-Chloro-2-(methylthio)benzo[d]thiazole is a chemical compound with the formula C₈H₆ClNS₂. It has a molecular weight of 215.72 g/mol .
Physical And Chemical Properties Analysis
6-Chloro-2-(methylthio)benzo[d]thiazole is a solid at room temperature . It should be stored in a dry place at room temperature .Scientific Research Applications
Synthesis in Drug Discovery
6-Chloro-2-(methylthio)benzo[d]thiazole is a component used in the synthesis of various compounds with potential bioactivities in drug discovery. For instance, the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks in drug discovery employs benzo[d]thiazole. These derivatives are potential ligands for targeted chemical exploration (Durcik et al., 2020).
Role in Organic Synthesis
6-Chloro-2-(methylthio)benzo[d]thiazole is involved in the cycloaddition reactions in organic synthesis. A study demonstrated a tunable route to isomers of benzo[d]imidazothiazole through cycloaddition of α-methylenyl isocyanides with benzothiazoles, showcasing the versatility of benzothiazole derivatives in organic reactions (Wang et al., 2015).
Applications in Polymerization and Catalysis
Benzothiazole derivatives, including 6-Chloro-2-(methylthio)benzo[d]thiazole, have found applications in the polymerization processes. Titanium and zirconium complexes with benzothiazole derivatives, for instance, have been used as catalysts for ethylene polymerization, demonstrating their utility in industrial chemistry (Jia & Jin, 2009).
Photophysical and Electrochemical Properties
Benzo[d]thiazole derivatives are studied for their photophysical and electrochemical properties, which are crucial for their applications in organic electronics. Research on benzo[1,2-d:4,3-d']bis(thiazoles) revealed potential applications in areas such as solar cells, photodetectors, and transistors (Kostyuchenko et al., 2022).
Safety and Hazards
6-Chloro-2-(methylthio)benzo[d]thiazole is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
6-chloro-2-methylsulfanyl-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS2/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWCMNMOJABEAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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